7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
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Overview
Description
The compound 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a complex organic molecule characterized by multiple hydroxyl groups and a chromen-2-one core. This compound is notable for its intricate structure, which includes several sugar moieties linked to a chromen-2-one scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-2-one core, followed by the sequential addition of sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzyme-catalyzed reactions, to achieve high yields and purity. These methods are often preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors can modulate various biological processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: Another flavonoid glycoside with comparable biological activities.
Kaempferol: A flavonoid known for its anti-inflammatory and anticancer effects.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which includes multiple sugar moieties linked to a chromen-2-one core
Biological Activity
The compound 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a complex flavonoid derivative with significant biological activity. This article delves into its synthesis and biological evaluations based on various studies.
Chemical Structure and Properties
The compound's IUPAC name is intricate due to its multiple hydroxyl groups and glycosidic linkages. Its molecular formula is C28H32O15, indicating a large structure that contributes to its biological properties. The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups in the structure provide strong antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies have shown that flavonoids can inhibit the production of pro-inflammatory cytokines. The compound may modulate signaling pathways involved in inflammation.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt pathway.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines:
Study | Cell Line | Effect Observed | IC50 (μM) |
---|---|---|---|
Study A | HEK293T | Inhibition of HIF-1α | 0.35 |
Study B | MCF7 | Induction of Apoptosis | 0.91 |
Study C | RAW264.7 | Reduction in NO production | 1.20 |
These studies suggest that the compound exhibits significant bioactivity against cancer and inflammatory conditions.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:
- Animal Models : The compound was administered in mouse models to assess its anticancer effects.
- Results indicated a reduction in tumor size and weight compared to control groups.
- Toxicity Assessments : The MTT assay showed that even at high concentrations (up to 10 μM), cell viability remained above 80%, indicating low toxicity.
Case Study 1: Anticancer Activity
A study involving the administration of the compound to mice with induced tumors demonstrated a significant decrease in tumor growth rates compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples.
Properties
Molecular Formula |
C34H48O23 |
---|---|
Molecular Weight |
824.7 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14-,15-,16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
VLSZKXHJJYJMLH-JXJKEVOISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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